molecular formula C22H15Cl2N3OS B2715861 1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone CAS No. 874386-23-9

1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

Cat. No. B2715861
CAS RN: 874386-23-9
M. Wt: 440.34
InChI Key: FOEULZOPRKULTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone is a useful research compound. Its molecular formula is C22H15Cl2N3OS and its molecular weight is 440.34. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity

A study focused on synthesizing and testing a series of derivatives for their potential anti-inflammatory effects. Among these compounds, a specific derivative exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema test on Wistar albino rats, showing potential as a lead compound for further investigation into anti-inflammatory drugs (Karande & Rathi, 2017).

Synthesis and Biological Activity

Research into the synthesis of new sulfur- and nitrogen-containing compounds based on phenylthiourea and acetophenone derivatives has revealed compounds with notable physiological properties. Among these, one compound demonstrated significant antioxidant effects and potential for drug development due to its impact on biological membrane functioning and mitochondrial membrane potential (Farzaliyev et al., 2020).

Antituberculosis and Cytotoxicity Studies

A series of 3-heteroarylthioquinoline derivatives synthesized through Friedlander annulation showed promising in vitro activity against Mycobacterium tuberculosis. Two compounds, in particular, displayed significant activity, indicating their potential in antituberculosis drug development (Chitra et al., 2011).

Corrosion Inhibition

Research on 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) explored its efficacy as a corrosion inhibitor for mild steel in a corrosive environment. MPTE demonstrated high inhibition efficiency, highlighting its potential as a corrosion inhibitor in industrial applications (Jawad et al., 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3OS/c23-17-11-9-15(10-12-17)20(28)14-29-22-26-25-21(16-5-4-6-18(24)13-16)27(22)19-7-2-1-3-8-19/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEULZOPRKULTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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